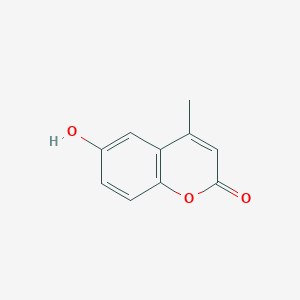

6-Hydroxy-4-methylcoumarin

Descripción

Contextualizing 6-Hydroxy-4-methylcoumarin within the Broader Coumarin (B35378) Chemical Space

Coumarins, a significant class of naturally occurring phenolic compounds, consist of fused benzene (B151609) and pyrone rings. pnrjournal.com This core structure, also known as 1,2-benzopyrone, is found in numerous plant species, including cinnamon and tonka beans, as well as in some bacteria and animal sources. pnrjournal.comresearchgate.net The diverse biological activities of coumarins have made them a subject of extensive research. pnrjournal.com The broad chemical space of coumarins is categorized into various classes, from simple coumarins to more complex structures, based on their substitution patterns. pnrjournal.com

This compound, a lactone derivative, is a prominent member of the coumarin family. biosynth.com It is typically synthesized through organic reactions involving resorcinol (B1680541) and ethyl acetoacetate (B1235776). biosynth.comscribd.com One common synthetic route is the Pechmann condensation, which can be performed using a catalytic amount of sulfuric acid and microwave irradiation for efficient, high-yield synthesis. scribd.com The structure of this compound is characterized by a hydroxyl group at the 6-position and a methyl group at the 4-position of the coumarin scaffold. This specific arrangement of functional groups imparts distinct physicochemical properties, including the ability to absorb ultraviolet light and fluoresce, which are valuable in various analytical and research applications. biosynth.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₈O₃ biosynth.com |

| Molecular Weight | 176.17 g/mol biosynth.com |

| Melting Point | 248 °C biosynth.com |

| CAS Number | 2373-31-1 biosynth.com |

Significance of this compound as a Privileged Scaffold in Medicinal Chemistry and Chemical Biology

The coumarin nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a template for the development of a wide array of biologically active compounds. mdpi.comfrontiersin.org This is attributed to their drug-like properties, such as low molecular weight, high bioavailability, and the capacity for diverse biological activities including anti-inflammatory, antioxidant, and anticancer effects. mdpi.comfrontiersin.org

This compound, in particular, serves as a crucial starting material for the synthesis of more complex and therapeutically relevant molecules. biosynth.com Its structure allows for various chemical modifications, leading to derivatives with enhanced or novel biological activities. For instance, it has been used to synthesize compounds with potential anticancer activity. medchemexpress.comresearchgate.net The hydroxyl group at the 6-position is a key feature, as modifications at this site can significantly influence the biological profile of the resulting derivatives. For example, the synthesis of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives has led to compounds with high affinity for serotonin (B10506) receptors, which are important targets in the central nervous system. nih.govmdpi.com Furthermore, derivatives of this compound have been investigated for their cytotoxic effects against cancer cell lines and as potential inhibitors of enzymes like monoamine oxidases. researchgate.netmdpi.com

Interactive Data Table: Examples of Bioactive Derivatives of this compound

| Derivative | Biological Target/Activity |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A receptor agonist mdpi.com |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A receptor agonist mdpi.com |

| 6-Hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin metal complexes | Cytotoxic against breast cancer cells researchgate.net |

Scope and Research Trajectories Pertaining to this compound and its Derivatives

Current research on this compound and its derivatives is multifaceted, exploring its potential in various fields of chemistry and biology. A significant area of investigation is the synthesis of novel derivatives with enhanced biological activities. Researchers are actively developing new synthetic methodologies to create libraries of this compound-based compounds for high-throughput screening. medchemexpress.com

A prominent research trajectory involves the development of hybrid molecules, where the this compound scaffold is combined with other pharmacophores to create compounds with dual or synergistic activities. arkat-usa.org For example, coumarin-pyrimidine hybrids have been synthesized and shown to possess significant antimicrobial activity. arkat-usa.org Another active area of research is the development of fluorescent probes and sensors based on the inherent fluorescent properties of the coumarin core. biosynth.com These probes are valuable tools for enzyme activity studies and cellular imaging. biosynth.com

Future research is expected to focus on the following areas:

Medicinal Chemistry: Design and synthesis of novel this compound derivatives as potent and selective inhibitors of various enzymes and receptors implicated in diseases such as cancer, neurodegenerative disorders, and microbial infections. frontiersin.orgresearchgate.net This includes the exploration of structure-activity relationships to optimize the therapeutic potential of these compounds. mdpi.com

Chemical Biology: Development of new fluorescent probes and biosensors for the detection and imaging of biologically important molecules and processes. biosynth.com

Materials Science: Investigation of the photophysical properties of this compound and its derivatives for applications in materials science, such as organic light-emitting diodes (OLEDs). calvin.edu

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUHWRSITUYICV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178404 | |

| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2373-31-1 | |

| Record name | 6-Hydroxy-4-methylcoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2373-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002373311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4-methyl-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-4-methyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 6 Hydroxy 4 Methylcoumarin

Established Synthetic Pathways for 6-Hydroxy-4-methylcoumarin

The synthesis of this compound is primarily achieved through acid-catalyzed condensation reactions involving specific phenolic and β-ketoester precursors.

Pechmann Condensation and Optimized Protocols

The most prevalent method for synthesizing this compound is the Pechmann condensation. ias.ac.in This reaction involves the condensation of hydroquinone (B1673460) with ethyl acetoacetate (B1235776). ias.ac.inresearchgate.net The process is typically catalyzed by a strong acid, with concentrated sulfuric acid being a common choice. amazonaws.compmf.unsa.ba

A representative laboratory procedure involves dissolving hydroquinone in ethyl acetoacetate and cooling the mixture in an ice bath to below 10°C. amazonaws.com Concentrated sulfuric acid is then added dropwise while maintaining the low temperature to control the exothermic reaction. amazonaws.com After stirring for several hours, the reaction mixture is left at room temperature to allow the condensation to complete, followed by pouring it over ice to precipitate the product. amazonaws.com The crude product is often purified by dissolving it in a dilute sodium hydroxide (B78521) solution and re-precipitating with acid, followed by recrystallization from a solvent like aqueous ethanol (B145695). amazonaws.comidosi.org

Optimization of the Pechmann reaction often focuses on improving yields and reducing reaction times. While many optimization studies focus on the synthesis of the isomeric 7-hydroxy-4-methylcoumarin from resorcinol (B1680541), the principles can be applied to the synthesis of the 6-hydroxy isomer. These include the use of alternative catalysts and energy sources. For instance, various Lewis acids such as tin(II) chloride (SnCl₂), zinc chloride (ZnCl₂), and aluminum chloride (AlCl₃) have been used, sometimes in conjunction with microwave irradiation, to drive the condensation under solvent-free conditions. rasayanjournal.co.inresearchgate.net

Table 1: Conditions for Pechmann Condensation of Hydroquinone and Ethyl Acetoacetate

| Catalyst | Solvent | Temperature | Time | Yield | Reference(s) |

| Conc. H₂SO₄ | None | <10°C, then RT | 18-24 hours | ~30% | amazonaws.com |

| Conc. H₂SO₄ | None | <10°C | 5 hours | Not specified | idosi.org |

Other Synthetic Strategies Employing Resorcinol and Ethyl Acetoacetate Precursors

While the Pechmann condensation is the cornerstone for producing 4-methylcoumarins, it is crucial to select the correct dihydroxybenzene isomer to obtain the desired product. The synthesis of this compound specifically requires hydroquinone as the phenolic precursor. ias.ac.inresearchgate.net The use of resorcinol in a Pechmann condensation with ethyl acetoacetate yields the isomeric product, 7-hydroxy-4-methylcoumarin. rasayanjournal.co.injetir.org The literature predominantly describes the Pechmann reaction as the standard and most direct route to this compound from its hydroquinone and ethyl acetoacetate precursors.

Targeted Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile platform for further chemical modification. Derivatization often targets the hydroxyl group or the electron-rich aromatic ring to introduce new functional moieties.

Introduction of Azo Moieties at Specific Positions (e.g., -5, -7)

Azo derivatives of this compound can be synthesized by an azo coupling reaction. This process involves the reaction of a diazonium salt with the activated aromatic ring of the coumarin (B35378). The hydroxyl group at the C-6 position activates the C-5 and C-7 positions for electrophilic substitution.

The general procedure begins with the diazotization of a primary aromatic amine (e.g., p-nitroaniline, p-chloroaniline, aniline) using sodium nitrite (B80452) in a cold, acidic solution (e.g., hydrochloric acid). idosi.orgaip.org The resulting cold diazonium salt solution is then added slowly to a cooled, alkaline solution of this compound. aip.org The reaction is stirred for a period before being acidified to precipitate the azo-coumarin product. aip.org By controlling the stoichiometry of the diazonium salt, either mono-azo or bis-azo derivatives can be obtained. For example, using one equivalent of the diazonium salt can lead to substitution at the C-5 position, while using two equivalents can result in the formation of 5,7-bis-azo derivatives. aip.org

Table 2: Examples of Synthesized Azo Derivatives of this compound

| Azo Derivative Name | Amine Precursor | Position(s) of Azo Group | Reference(s) |

| 6-hydroxy-4-methyl-5-(p-nitrophenylazo)coumarin | p-nitroaniline | C-5 | aip.org |

| 6-hydroxy-4-methyl-5,7-(bis-p-nitrophenylazo)coumarin | p-nitroaniline | C-5, C-7 | aip.org |

| 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin | p-chloroaniline | C-5, C-7 | aip.orgthescipub.com |

| 6-hydroxy-4-methyl-5,7-(bis-phenylazo)coumarin | Aniline | C-5, C-7 | amazonaws.comresearchgate.net |

Incorporation of Heterocyclic Rings (e.g., Piperazine (B1678402), Schiff Bases)

The incorporation of heterocyclic rings, such as piperazine or those formed via Schiff bases, introduces significant structural complexity and is a common strategy in medicinal chemistry.

For piperazine derivatives, the synthesis often involves a multi-step process starting from a hydroxycoumarin. While literature examples predominantly use the isomeric 7-hydroxycoumarin scaffold, the general strategy involves two key steps. First, the hydroxyl group is alkylated using a bifunctional linker, such as 1,4-dibromobutane, in the presence of a base like potassium carbonate. nih.gov This creates a bromoalkoxy-coumarin intermediate. In the second step, this intermediate is reacted with a desired piperazine derivative, which displaces the terminal bromine via nucleophilic substitution to form the final coumarin-piperazine hybrid. ias.ac.innih.gov

The synthesis of Schiff bases requires the presence of a carbonyl group (aldehyde or ketone) on the coumarin ring, which then condenses with a primary amine. To prepare such derivatives from this compound, a formyl or acetyl group would first need to be introduced onto the coumarin scaffold. The resulting formyl or acetyl coumarin can then be refluxed with a selected aromatic or aliphatic amine, often in a solvent like ethanol and sometimes with an acid catalyst, to yield the corresponding Schiff base (>C=N-R). orientjchem.orgdovepress.comasianpubs.org

Alkylation and Acylation Strategies (e.g., 6-acetyl-7-hydroxy-4-methylcoumarin)

Alkylation and acylation of the C-6 hydroxyl group are fundamental derivatization techniques.

Alkylation is commonly achieved via the Williamson ether synthesis. In this method, this compound is treated with an alkyl halide (e.g., methyl iodide, butyl bromide) in the presence of a base such as potassium carbonate and a suitable solvent like acetone. researchgate.net The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion that then acts as a nucleophile to attack the alkyl halide, resulting in the formation of a 6-alkoxy-4-methylcoumarin. researchgate.net

Acylation involves the esterification of the C-6 hydroxyl group. This can be accomplished by reacting this compound with an acylating agent like benzoyl chloride in the presence of a base such as sodium hydroxide. pmf.unsa.ba

It is important to note that the example provided in the outline, 6-acetyl-7-hydroxy-4-methylcoumarin , is not a direct derivative of this compound. Instead, it is synthesized from the isomer 7-hydroxy-4-methylcoumarin. amazonaws.comnih.gov One common method is the Fries rearrangement, where 7-acetoxy-4-methylcoumarin (B160210) (formed by acetylating 7-hydroxy-4-methylcoumarin) is heated with a Lewis acid catalyst like aluminum chloride. arkat-usa.orgarkat-usa.org This causes the acetyl group to migrate from the oxygen atom to an adjacent carbon on the ring, primarily the C-8 and C-6 positions, yielding 8-acetyl- and 6-acetyl-7-hydroxy-4-methylcoumarin. arkat-usa.orgias.ac.in Alternatively, direct Friedel-Crafts acylation of 7-hydroxy-4-methylcoumarin with glacial acetic acid and a catalyst like zinc chloride can also yield the 6-acetyl derivative. amazonaws.com

Halogenation and Nitro Substitution Patterns

The introduction of halogen atoms and nitro groups into the this compound scaffold significantly influences its chemical and biological properties. These substitutions are typically achieved through electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing activating and deactivating groups on the coumarin ring.

Halogenation:

Halogenated coumarins are of interest due to their enhanced biological activities, including improved pharmacokinetics and binding affinity. cymitquimica.com Bromination is a common halogenation reaction for coumarins. For instance, the bromination of 7-hydroxy-4-methylcoumarin can result in the formation of 3,8-dibromo-4-methyl-7-hydroxycoumarin. cdnsciencepub.com The regioselectivity of bromination is influenced by the electron-donating or withdrawing nature of the substituents on the coumarin ring. cdnsciencepub.com In activated coumarins, the sites of highest electron density are prone to electrophilic attack by bromine. cdnsciencepub.com For example, in 6-methoxycoumarin, the C-5 position is the exclusive site for bromination due to it being the center of highest electron density. cdnsciencepub.com The presence of a methyl group at the C-4 position generally promotes bromination at the C-3 position of the α-pyrone ring. cdnsciencepub.com

A study detailed the synthesis of 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one and 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one, highlighting the introduction of halogenated phenylpiperazine moieties. mdpi.com Similarly, the synthesis of 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin has been reported, involving the reaction of this compound with diazotized p-chloroaniline. aip.orgresearchgate.net

Nitro Substitution:

Nitration of hydroxycoumarins typically yields a mixture of nitro-isomers. The reaction of 7-hydroxy-4-methyl coumarin with a mixture of concentrated nitric and sulfuric acids at low temperatures produces both 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin. maxwellsci.comscispace.com The nitronium ion (NO2+), formed from the reaction between nitric and sulfuric acids, acts as the electrophile. rdd.edu.iq The separation of these isomers can be achieved using column chromatography. mdpi.com

In one study, the nitration of 3-bromo-7-hydroxy-4-methyl coumarin at 0°C yielded 3-bromo-7-hydroxy-4-methyl-8-nitro coumarin and 3-bromo-7-hydroxy-4-methyl-6-nitro coumarin. mdpi.com Another synthesis involved creating 6-hydroxyl-4-methyl-5-(p-nitrophenyl azocoumarin) and 6-hydroxyl-4-methyl-5,7-(bis-p-nitrophenyl azocoumarin) by reacting this compound with diazotized p-nitroaniline. aip.org The amount of p-nitroaniline used determines whether a mono- or bis-azo compound is formed. aip.org

Advanced Synthetic Techniques in this compound Chemistry

To improve the efficiency and selectivity of coumarin synthesis, advanced techniques such as microwave-assisted synthesis and stereoselective methods are being increasingly employed.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various coumarin derivatives.

The Pechmann condensation, a classic method for coumarin synthesis, can be significantly accelerated using microwave irradiation. researchgate.net Studies have shown that reacting phenols with β-ketoesters under microwave irradiation in the presence of a catalyst can yield coumarins in a matter of seconds to minutes. scribd.com For example, the synthesis of 7-hydroxy-4-methyl coumarin was achieved with an optimal yield of 55.25% by reacting resorcinol and ethyl acetoacetate with a SnCl2·2H2O catalyst under microwave irradiation for 260 seconds. researchgate.netresearchgate.net

Microwave assistance has also been used for the O-alkylation of hydroxycoumarins and in multicomponent reactions to produce complex coumarin-based molecules. nih.govmdpi.com For instance, the reaction of 6-hydroxy-4-methyl-2H-chromen-2-one with selenium dioxide in DMF under microwave irradiation at 120°C for 8-10 minutes yielded 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde. mdpi.com This method offers a significant time advantage over conventional heating, which requires several hours of reflux. mdpi.com

Interactive Data Table: Comparison of Conventional and Microwave-Assisted Synthesis

| Compound | Method | Reaction Time | Yield | Reference |

| 7-hydroxy-4-methyl coumarin | Microwave-Assisted Pechmann Condensation | 260 seconds | 55.25% | researchgate.netresearchgate.net |

| 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde | Microwave-Assisted | 8-10 minutes | Good | mdpi.com |

| 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde | Conventional | 4-7 hours | Good | mdpi.com |

| O-alkylated coumarins | Microwave-Assisted | Few minutes | 59-69% | nih.gov |

| O-alkylated coumarins | Conventional | 6-24 hours | 59-69% | nih.gov |

The development of stereoselective methods for the synthesis of chiral coumarin derivatives is an area of growing interest, as the stereochemistry of a molecule can profoundly impact its biological activity. Asymmetric organocatalysis has proven to be a valuable strategy for achieving high enantioselectivity in the synthesis of coumarin-based compounds. beilstein-journals.org

Various organocatalyzed reactions, such as Mannich reactions, [3+2] cycloadditions, and conjugate additions, have been employed to synthesize chiral coumarin derivatives. beilstein-journals.org For example, cinchona alkaloid derivatives have been used as catalysts in the asymmetric Mannich reaction between 4-hydroxycoumarins and imines to produce α-benzylaminocoumarins with good yields and enantioselectivities. beilstein-journals.org Similarly, squaramide-based catalysts have been utilized for the enantioselective synthesis of 3,4-dihydrocoumarins through [4+2] cycloaddition reactions. beilstein-journals.org These methods allow for the construction of complex and optically active coumarin scaffolds, which are valuable for medicinal chemistry research. beilstein-journals.org

Microwave-Assisted Synthesis for Enhanced Yields and Reaction Times

Characterization Methodologies for Synthesized this compound Analogues

The structural elucidation and confirmation of newly synthesized this compound analogues are accomplished through a combination of spectroscopic and analytical techniques. aip.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the precise structure of coumarin derivatives. aip.orgpmf.unsa.ba

¹H NMR: Provides information about the chemical environment of protons. For this compound derivatives, characteristic signals include those for the methyl group (δ 2.20-2.50 ppm), the proton on the pyrone ring (δ 6.10-6.90 ppm), and aromatic protons (δ 7.00-8.70 ppm). aip.orgresearchgate.net The introduction of substituents like phenylazo groups can cause a downfield shift of the aromatic proton signals. aip.org

¹³C NMR: Reveals the carbon framework of the molecule. Characteristic chemical shifts for the coumarin core include C-2 (δ 161.39-162.76), C-3 (δ 111.24-115.54), and C-4 (δ 152.23-154.62). pmf.unsa.ba

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. aip.org Key stretching vibrations for this compound and its derivatives include:

ʋ(-OH): 3441-3359 cm⁻¹ aip.orgresearchgate.net

ʋ(C=O): 1604-1632 cm⁻¹ aip.orgresearchgate.net

ʋ(C=C): 1581-1496 cm⁻¹ aip.orgresearchgate.net

ʋ(C-O): 1331-1225 cm⁻¹ aip.orgresearchgate.net

Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, which helps in confirming their structure. researchgate.netpmf.unsa.ba

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for fluorescent compounds like coumarins. aip.orgbiosynth.com The absorbance of these compounds is often investigated using this technique. aip.orgresearchgate.net The λmax for 7–hydroxy, 4–methylcomarin in methanol (B129727) has been reported at 322 nm. rdd.edu.iq

Elemental analysis (CHN analysis) is performed to determine the empirical formula of the synthesized compounds. aip.orgresearchgate.net The experimentally found percentages of carbon, hydrogen, and nitrogen are compared with the calculated values to verify the purity and confirm the proposed molecular formula of the coumarin derivatives. aip.orgresearchgate.net

Interactive Data Table: Spectroscopic Data for this compound Derivatives

| Compound | ¹H NMR (δ ppm) | FTIR (cm⁻¹) | Reference |

| 6-hydroxyl-4-methylcoumarin (I) | Aromatic: 7.00-7.45; Methyl: 2.20-2.50; Pyrone ring: 6.10-6.90 | -OH: 3441-3359; C=O: 1604-1632; C=C: 1581-1496; C-O: 1331-1225 | aip.org |

| 6-hydroxyl-4-methyl-5-(p-nitrophenyl azocoumarin) (II) | Aromatic: 7.50-8.50; Methyl: 2.20-2.50; Pyrone ring: 6.10-6.90 | -OH: 3441-3359; C=O: 1604-1632; C=C: 1581-1496; C-O: 1331-1225 | aip.org |

| 6-hydroxyl-4-methyl-5,7-(bis-p-nitrophenyl azocoumarin) (III) | Aromatic: 7.50-8.50; Methyl: 2.20-2.50; Pyrone ring: 6.10-6.90 | -OH: 3441-3359; C=O: 1604-1632; C=C: 1581-1496; C-O: 1331-1225 | aip.org |

| 6-hydroxyl-4-methyl-5,7-(bis-p-chlorophenyl azocoumarin) (IV) | Aromatic: 7.50-8.50; Methyl: 2.20-2.50; Pyrone ring: 6.10-6.90 | -OH: 3441-3359; C=O: 1604-1632; C=C: 1581-1496; C-O: 1331-1225 | aip.org |

X-ray Crystallography for Structural Elucidation

In a study of piperazine derivatives of a modified this compound, the crystal structure of 6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one was determined to provide a complete structural characterization. The crystallographic data obtained from this analysis offers a detailed insight into the molecular geometry of this specific derivative.

The following table summarizes the crystal data and structure refinement parameters for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C27H30N2O5 |

| Formula weight | 462.53 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 8.3567(3) Å |

| b = 10.9757(4) Å | |

| c = 13.5042(5) Å | |

| Angles | α = 98.243(3)° |

| β = 106.188(3)° | |

| γ = 100.088(3)° | |

| Volume | 1134.02(7) ų |

| Z | 2 |

| Density (calculated) | 1.355 Mg/m³ |

| Absorption coefficient | 0.763 mm⁻¹ |

| F(000) | 492 |

| Crystal size | 0.230 x 0.180 x 0.110 mm |

| Theta range for data collection | 3.899 to 68.398° |

| Reflections collected | 17071 |

| Independent reflections | 4040 [R(int) = 0.0401] |

| Completeness to theta = 67.679° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4040 / 0 / 307 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0354 |

| wR2 = 0.0864 | |

| R indices (all data) | R1 = 0.0384 |

| wR2 = 0.0890 | |

| Largest diff. peak and hole | 0.281 and -0.218 e.Å⁻³ |

The detailed structural parameters derived from such X-ray diffraction studies are fundamental for understanding structure-activity relationships. For instance, the conformation of the piperazine ring and the spatial arrangement of the aryl substituent can be precisely determined, which is invaluable for computational studies such as molecular docking with biological targets.

Pharmacological and Biological Activities of 6 Hydroxy 4 Methylcoumarin and Its Derivatives

Anticancer and Cytotoxic Potential

6-Hydroxy-4-methylcoumarin, a secondary metabolite of coumarin (B35378), and its derivatives have demonstrated notable anticancer and cytotoxic properties. medchemexpress.comszabo-scandic.commedchemexpress.comcymitquimica.comlabshake.combiocrick.com These compounds have been the subject of various studies to evaluate their efficacy against different cancer cell lines and to understand their mechanisms of action.

In vitro Efficacy Against Human Cancer Cell Lines (e.g., K562, LS180, MCF-7)

Derivatives of 4-methylcoumarin (B1582148) have been tested for their cytotoxic effects on several human cancer cell lines, including K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma). tandfonline.comnih.govmdpi.comacs.organnalsofrscb.ro

One study synthesized and examined 27 coumarin derivatives, with a focus on those containing a 4-methyl moiety. tandfonline.comnih.gov The results indicated that 7,8-dihydroxy-4-methylcoumarin (B1670369) (7,8-DHMC) derivatives with alkyl groups at the C3 position were the most effective subgroup. tandfonline.comnih.gov Specifically, a compound with an n-decyl chain at C3 exhibited significant cytotoxicity with IC50 values of 42.4 µM against K562, 25.2 µM against LS180, and 25.1 µM against MCF-7 cells. tandfonline.comnih.gov Another active subgroup was the 7,8-diacetoxy-4-methylcoumarins (7,8-DAMCs) with ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at the C3 position. tandfonline.comnih.gov Additionally, 6-bromo-4-bromomethyl-7-hydroxycoumarin showed reasonable cytotoxic activities, with IC50 values ranging from 32.7 to 45.8 µM. tandfonline.comnih.gov

Another investigation into a series of 4-methylumbelliferone-derived α-aminophosphonates revealed their cytotoxic potential against HCT-116 (colorectal carcinoma), KB (nasopharyngeal carcinoma), and MGC-803 (lung adenocarcinoma) cell lines.

Furthermore, a study on 6-hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin and its metal complexes with nickel(II), copper(II), and cobalt(II) evaluated their cytotoxic activity against MCF-7 breast cancer cells. researchgate.net The ligand and its copper complex showed high inhibition of cell proliferation, with cell viability of 5.21% and 17.36%, respectively, at a concentration of 30 mg/ml. researchgate.net The IC50 values for the ligand and the copper complex were both 1.87 µg/ml. researchgate.net Similarly, 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin demonstrated potent cytotoxic activity against MCF-7 cells, with a cell viability of 2.81% at a concentration of 30 μg/mL and an IC50 value of 1.87 μg/mL. researchgate.net

A different study highlighted that among 44 coumarin derivatives, 6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin and 3-ethyl-6-hydroxy-7-methoxy-4-methylcoumarin displayed the highest tumor-specific cytotoxicity. researchmap.jp

Interactive Data Table: In vitro Cytotoxicity of 4-Methylcoumarin Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 7,8-DHMC with n-decyl at C3 | K562 | 42.4 |

| 7,8-DHMC with n-decyl at C3 | LS180 | 25.2 |

| 7,8-DHMC with n-decyl at C3 | MCF-7 | 25.1 |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7 - 45.8 |

| 6-hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin | MCF-7 | 1.87 (µg/ml) |

| Copper complex of 6-hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin | MCF-7 | 1.87 (µg/ml) |

| 6-hydroxy-4-methyl-5,7-(bis-p-chlorophenylazo)coumarin | MCF-7 | 1.87 (µg/ml) |

| 7-hydroxyl-4-methylcoumarin hybridized with thiazolidin-4-one (VIIb) | MCF-7 | 1.03 ± 0.05 |

Induction of Apoptosis and Cell Cycle Modulation

Coumarin derivatives have been shown to exert their anticancer effects through the induction of apoptosis and modulation of the cell cycle. maynoothuniversity.iemdpi.comresearchgate.netmdpi.comnih.gov

Studies have indicated that these compounds can trigger programmed cell death in breast cancer cell lines via the BCL-2 and caspase-9 pathways. nih.gov For instance, 7,8-Dihydroxy-4-methylcoumarin has been found to downregulate p53, Bax, p21, and COX-2, while upregulating c-Myc, thereby inducing apoptosis. nih.gov

A study on new synthetic pyranocoumarin (B1669404) derivatives, namely 2-amino-4-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile and 2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile, demonstrated their ability to induce apoptosis in a mouse model of breast cancer. nih.gov This was evidenced by significant alterations in the expression of apoptotic markers such as BCL-2, caspase-9, COX-2, and c-Myc. nih.gov

Furthermore, certain coumarin derivatives can arrest the cell cycle at different phases. For example, some derivatives cause a G1 phase arrest in tumor cells. maynoothuniversity.iemdpi.com A study on 7-hydroxyl-4-methylcoumarin hybridized with a thiazolidin-4-one moiety (compound VIIb) showed that it induced S-phase cell cycle arrest in MCF-7 cells. mdpi.com This compound also led to a significant increase in both early and late apoptotic cells and was found to induce apoptosis through a caspase-9 dependent mechanism. mdpi.com

Role as Secondary Metabolites in Anticancer Pathways

This compound is recognized as a secondary metabolite of coumarin with inherent anticancer activity. medchemexpress.comszabo-scandic.commedchemexpress.comcymitquimica.comlabshake.combiocrick.com As secondary metabolites, coumarins are not directly involved in the normal growth, development, or reproduction of organisms, but they often have important ecological and biological functions, including defense mechanisms. aip.orgbiosynth.com

The anticancer potential of these compounds is often attributed to their ability to interact with various cellular pathways. nih.gov They can inhibit the proliferation of tumor cells, modulate cell signaling, suppress angiogenesis, and trigger apoptosis. mdpi.com The specific functional groups on the coumarin ring system play a crucial role in their biological activity. researchgate.netnih.gov For example, the presence of hydroxyl and halogen groups can enhance cytotoxic activity due to their high electron affinity and electronegativity. researchgate.net

Antimicrobial Activities

This compound and its derivatives have demonstrated a broad spectrum of antimicrobial activities, showing efficacy against both bacteria and fungi. ontosight.ai

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Coumarin derivatives have shown promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. ontosight.aibiosynth.comnih.govwisdomlib.orgpjps.pknih.govmdpi.comamazonaws.comnih.govscholarsresearchlibrary.com

A study investigating various coumarin derivatives found that this compound (referred to as 3j in the study) exhibited good antibacterial activity, particularly against Bacillus cereus, with an inhibition zone greater than 20 mm. nih.gov Another study reported that 4,6-dimethylcoumarin and this compound were highly active against E. coli. pjps.pk

Newly synthesized hydrazones of 6-Amino-7-hydroxy-4-methylcoumarin were tested against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), with a determined Minimum Inhibitory Concentration (MIC) of 50 μg/mL for both. wisdomlib.org These compounds were notably more effective against the Gram-positive strain. wisdomlib.org

In a separate investigation, derivatives of 7-hydroxy-4-methyl coumarin were synthesized and evaluated. One compound, (E)-4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) diazenyl) benzene (B151609) sulfonamide (4g), showed significant antibacterial potential against S. aureus, B. subtilis, E. coli, and P. aeruginosa, with inhibition zones of 20, 23, 20, and 15 mm, respectively. scholarsresearchlibrary.com

Interactive Data Table: Antibacterial Activity of this compound and its Derivatives

| Compound/Derivative | Bacterial Strain | Activity/Inhibition Zone (mm) |

|---|---|---|

| This compound (3j) | Bacillus cereus | >20 |

| This compound | E. coli | Highly active |

| Hydrazones of 6-Amino-7-hydroxy-4-methylcoumarin | Staphylococcus aureus | MIC: 50 µg/mL |

| Hydrazones of 6-Amino-7-hydroxy-4-methylcoumarin | Pseudomonas aeruginosa | MIC: 50 µg/mL |

| (E)-4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) diazenyl) benzene sulfonamide (4g) | Staphylococcus aureus | 20 |

| (E)-4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) diazenyl) benzene sulfonamide (4g) | Bacillus subtilis | 23 |

| (E)-4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) diazenyl) benzene sulfonamide (4g) | E. coli | 20 |

| (E)-4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl) diazenyl) benzene sulfonamide (4g) | P. aeruginosa | 15 |

Antifungal Efficacy

Research has also explored the antifungal properties of this compound and its derivatives against various fungal strains. ontosight.aipjps.pknih.govamazonaws.comresearchgate.netconnectjournals.comnih.gov

One study reported that 6-hydroxycoumarin (B196160) showed an inexpressive antifungal effect against Candida tropicalis, Saccharomyces cerevisiae, Aspergillus flavus, Aspergillus niger, and Alternaria spp. researchgate.net Another study found that 6-hydroxycoumarin had MIC values higher than 500 μg/ml against Aspergillus fumigatus. researchgate.net

In contrast, a Cu(II) complex with 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) demonstrated antifungal activity comparable to the commercially used drug fluconazole. nih.gov Furthermore, chalcone (B49325) derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin were evaluated for their antifungal activity against Aspergillus flavus and Aspergillus niger at a concentration of 100μg/ml, with some compounds showing very significant activity. amazonaws.com

Schiff bases synthesized from 7-hydroxy-4-methylcoumarin were tested for their in vitro antifungal activity against Helminthosporium sp. and Fusarium sp.. connectjournals.com The compound 8-((4-chlorophenylimino) methyl)-7-hydroxy-4-methyl-2H-chromen-2-one showed significant antifungal potential. connectjournals.com

Antioxidant Properties and Oxidative Stress Modulation

This compound, a synthetic derivative of coumarin, has been the subject of research for its potential health benefits, particularly its antioxidant activity. ontosight.ai Coumarins as a class of compounds are recognized for a variety of biological effects, and those containing hydroxyl substitutions are often effective as free radical scavengers and powerful chain-breaking antioxidants. researchgate.net These properties enable them to help protect cells from the oxidative damage inflicted by free radicals. ontosight.ai The antioxidant capabilities of coumarin derivatives are closely linked to their molecular structure, with the presence and position of hydroxyl groups playing a critical role. aip.org

The capacity of this compound and its derivatives to scavenge free radicals is commonly evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. aip.org In this test, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. researchgate.netaip.org

In a study where this compound was synthesized and labeled as compound (I), it demonstrated moderate antioxidant activity in the DPPH assay. aip.org Its activity was compared to several of its newly synthesized azo-derivatives. The research found that substituting the coumarin ring at different positions significantly influenced its radical scavenging ability. For instance, a derivative with a single p-nitrophenyl azo group at the C-5 position showed higher antioxidant activity than the parent this compound. aip.orgaip.org The scavenging potential of various 4-methylcoumarin derivatives has been confirmed in multiple studies, indicating that these compounds can effectively reduce the DPPH free radical. nih.govjaper.in The antioxidant ability is often attributed to the capacity of the hydroxyl group to donate a hydrogen atom, thereby neutralizing free radicals. researchgate.netaip.org

Table 1: Radical Scavenging Activity of this compound and its Derivatives

| Compound | Observation in DPPH Assay | Reference |

| This compound (Compound I) | Shows moderate antioxidant activity. | aip.org |

| 6-hydroxyl-4-methyl-5-(p-nitrophenyl azocoumarin) (II) | Exhibits high antioxidant activity, greater than the parent compound (I). This is attributed to the para-substitution on the phenyl ring. | aip.orgaip.org |

| 6-hydroxyl-4-methyl-5,7-(bis-p-nitrophenyl azocoumarin) (III) | Shows the lowest percentage of radical scavenging activity among the tested derivatives. | aip.org |

| 6-hydroxyl-4-methyl-5,7-(bis-p-chlorophenyl azocoumarin) (IV) | Displays low activity, which is suggested to be due to the presence of two phenyl rings substituted with chloro groups at positions 5 and 7. | aip.org |

The antioxidant effects of this compound and related compounds are exerted through several mechanisms, which are highly dependent on their structural features. aip.org

Hydrogen Atom Donation (HAT): The primary mechanism is believed to be hydrogen atom donation from the phenolic hydroxyl group to a free radical, which stabilizes the radical and terminates the chain reaction. aip.org The presence of at least one hydroxyl group on the coumarin ring is considered essential for antioxidant activity. aip.org The hydroxyl group at the C-6 position, in particular, is noted for contributing to the stability of the resulting phenoxyl radical through the formation of an ortho-quinone structure. aip.org

Metal Chelation: Hydroxyl-substituted coumarins can act as effective chelators of metal ions like iron and copper. researchgate.netresearchgate.net By binding to these transition metals, they can prevent the catalysis of the Fenton reaction, a major source of highly reactive hydroxyl radicals in biological systems. researchgate.net

Inhibition of ROS-Producing Enzymes: Some coumarin derivatives have been shown to inhibit enzymes that produce reactive oxygen species (ROS), such as lipoxygenase and NADPH oxidase. researchgate.netnih.gov Dihydroxy-substituted coumarins, especially those with a catechol (ortho-dihydroxy) structure, are particularly potent in this regard. nih.govresearchgate.net

The position and number of hydroxyl groups significantly influence the antioxidant capacity. aip.orgresearchgate.net While ortho-dihydroxycoumarins (e.g., 7,8-dihydroxy-4-methylcoumarin) often show the highest activity, the single hydroxyl group at the C-6 position in this compound provides it with notable antioxidant potential. aip.orgresearchgate.net

Radical Scavenging Activity (e.g., DPPH Assay)

Antiviral Activities

Coumarin and its derivatives are recognized for their broad spectrum of pharmacological actions, which includes significant antiviral properties against various viruses. aip.orgnih.gov Research has focused on developing coumarin-based compounds as potential therapeutic agents for viral diseases, including those caused by the Human Immunodeficiency Virus (HIV) and hepatitis viruses. nih.govnih.gov

Coumarins represent a potent class of inhibitors targeting HIV-1 integrase (IN), a crucial enzyme for viral replication. nih.govpnas.org This enzyme facilitates the integration of the viral DNA into the host cell's genome, making it an attractive target for antiretroviral therapy. mdpi.comscispace.com While many potent inhibitors belong to the class of coumarin derivatives, some hydroxycoumarin analogues have also demonstrated antiviral activity. pnas.org

The mechanism of action often involves binding to the integrase enzyme, thereby blocking its function. Some coumarin dimers have been shown to display potent inhibitory activities against HIV-1 integrase. nih.govscispace.com Researchers have also identified a unique inhibitor-binding site on the integrase core domain where coumarin-containing inhibitors can bind, leading to an arrest in the formation of a functional enzyme complex. pnas.org While much of the research has been on structurally modified coumarins, these findings underscore the potential of the coumarin scaffold as a basis for the development of novel anti-HIV agents. nih.govmdpi.comnih.gov

Several coumarin analogues have demonstrated substantial activity against the hepatitis B virus (HBV). nih.govnih.gov Although a vaccine for HBV exists, there is still a need for effective therapeutic agents for chronic infections. nih.gov

A study investigating natural compounds found that 6-hydroxyl-7-methoxyl-coumarin , isolated from Streblus asper, exhibited anti-HBV activity by inhibiting the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg). nih.gov The research highlighted that the C-6 hydroxyl group was a key contributor to the compound's potency. nih.gov Another coumarin derivative, dicumarol, was found to inhibit HBV replication and reduce the levels of the viral covalently closed circular DNA (cccDNA), which is essential for viral persistence. nih.gov These findings suggest that this compound, by virtue of its C-6 hydroxyl group, belongs to a class of compounds with promising potential for development as anti-HBV agents.

Table 2: Anti-Hepatitis B Virus (HBV) Activity of a Related Coumarin Derivative

| Compound | Target/Assay | IC₅₀ Value | Reference |

| 6-hydroxyl-7-methoxyl-coumarin | Inhibition of HBsAg secretion in Hep3B cells | 29.60 µmol/L | |

| Inhibition of HBeAg secretion in Hep3B cells | 46.41 µmol/L |

Anti-HIV-1 Integrase Inhibition

Anti-inflammatory Effects and Immune Response Modulation

This compound and its derivatives have shown potential as anti-inflammatory agents. ontosight.ai The anti-inflammatory properties of coumarins are attributed to their ability to modulate the immune response and inhibit the production of pro-inflammatory mediators. nih.gov

Research on related compounds provides insight into the mechanisms involved. For example, 6-methylcoumarin (B191867) and 6,7-dihydroxy-4-methylcoumarin have been shown to significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.govresearchgate.net Furthermore, these compounds effectively decrease the levels of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov

The underlying mechanism for these effects involves the modulation of critical intracellular signaling pathways. Studies have demonstrated that coumarin derivatives can attenuate inflammation by regulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govresearchgate.net The NF-κB pathway is a central regulator of inflammation, and its inhibition prevents the transcription of genes for many pro-inflammatory proteins. The structural position of the hydroxyl group is important, with 6-hydroxy substituted coumarins noted for their ability to inhibit lipoxygenase, an enzyme involved in producing inflammatory mediators. nih.gov

Table 3: Anti-inflammatory Effects of Related 4-Methylcoumarin Derivatives in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Effect | Signaling Pathway Modulated | Reference |

| 6-Methylcoumarin | Decreased levels of PGE₂, TNF-α, IL-6, and IL-1β in a concentration-dependent manner. | MAPK and NF-κB | nih.gov |

| 6,7-Dihydroxy-4-methylcoumarin | Significantly reduced NO and PGE₂ production. Decreased levels of pro-inflammatory cytokines IL-1β and IL-6. Downregulated iNOS and COX-2 protein expression. | MAPK and NF-κB | researchgate.net |

Neuroprotective and Anti-neurodegenerative Potential

Derivatives of this compound have been investigated for their potential to combat neurodegenerative diseases. Research suggests these compounds may offer neuroprotection through various mechanisms, including the activation of pathways that promote neuronal survival and the reduction of oxidative stress. nih.govresearchgate.net Studies have shown that 4-methylcoumarins with specific substitutions, such as ortho-dihydroxy groups, exhibit significant neuroprotective effects against oxidative stress-induced damage in neuronal cell models. jst.go.jp

Anti-Alzheimer's Disease Research (e.g., Aβ aggregation, AChE inhibition)

A key strategy in Alzheimer's disease (AD) therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). A deficit in acetylcholine is linked to the cognitive impairments seen in AD. Coumarin-based compounds have been extensively studied as AChE inhibitors. usim.edu.my Furthermore, the aggregation of β-amyloid (Aβ) peptides into toxic plaques is a pathological hallmark of AD. Several coumarin derivatives have demonstrated the dual ability to inhibit AChE and prevent Aβ aggregation. mdpi.com

Research has focused on creating hybrid molecules that link the coumarin scaffold to other pharmacophores to enhance their anti-AD activity. For instance, a series of 6-substituted 3-arylcoumarins were designed as multifunctional agents. Two compounds from this series, 5o and 5p , were identified as potent, selective, and reversible inhibitors of human AChE (hAChE) with IC₅₀ values in the nanomolar range. mdpi.com These compounds also showed significant inhibition of self-induced Aβ aggregation. mdpi.com Another study developed hybrids of 8-acetyl-7-hydroxy-4-methylcoumarin, which also showed promising inhibitory activity against AChE. frontiersin.org The planar structure of the coumarin core is thought to interact effectively with the peripheral anionic site (PAS) of the AChE enzyme, which is also involved in Aβ aggregation. mdpi.comfrontiersin.org

| Compound | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 5o | hAChE | 195 | mdpi.com |

| Compound 5p | hAChE | 185 | mdpi.com |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (11) | hAChE | 1520 | frontiersin.org |

| 8-acetyl-7-hydroxy-4-methylcoumarin derivative (12) | hAChE | 4950 | frontiersin.org |

Anti-Parkinson's Disease Studies

Parkinson's disease (PD) is characterized by the progressive loss of dopamine-producing neurons. Therapeutic strategies often involve replenishing dopamine (B1211576) levels or mimicking dopamine's effects. Coumarin derivatives have emerged as potential candidates for PD treatment. Coumarin–piperazine (B1678402) ligands, for example, have been noted for their potential antiparkinsonian properties. evitachem.com

One study identified 7-ethoxy-4-methylcoumarin (EMC) , a coumarin derivative, as a novel agonist of the dopamine D2 receptor (DRD2). In animal models of PD, EMC was shown to alleviate motor disorders and protect dopaminergic neurons from degeneration. researchgate.netnih.gov Another line of research has focused on inhibiting monoamine oxidase B (MAO-B), an enzyme that degrades dopamine. Selective MAO-B inhibitors can increase dopamine availability in the brain. Derivatives of 6-methylcoumarin have been identified as potent and selective MAO-B inhibitors, suggesting their potential therapeutic application in PD. medchemexpress.com A metabolomics study also detected 7-hydroxy-4-methylcoumarin in patients with Parkinson's disease, suggesting a potential link between coumarin metabolism and the disease's biochemistry. jst.go.jp

Modulation of Specific Receptors and Enzymes

Serotonin (B10506) Receptor Affinity (e.g., 5-HT1A, 5-HT2A)

Serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes, are important targets for drugs treating psychiatric and neurological disorders. evitachem.comnih.gov Derivatives of this compound have been synthesized and evaluated for their affinity to these receptors.

A series of new derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin incorporating a piperazine group were designed and tested. nih.govmdpi.com Radioligand binding assays revealed that several of these compounds displayed high affinity for the 5-HT₁ₐ receptor, with some showing affinities in the nanomolar range, comparable to the reference agonist 8-OH-DPAT. mdpi.comnih.gov For instance, 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (compound 7) and 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (compound 4) showed excellent affinity for 5-HT₁ₐ receptors with Kᵢ values of 0.57 nM and 0.78 nM, respectively. mdpi.comnih.gov The affinity for 5-HT₂ₐ receptors was generally lower, indicating selectivity for the 5-HT₁ₐ subtype. mdpi.com

| Compound | 5-HT₁ₐ Receptor Affinity (Kᵢ, nM) | 5-HT₂ₐ Receptor Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| Compound 2 (3-methoxyphenyl derivative) | 12.9 | 1050 | mdpi.com |

| Compound 4 (3-bromophenyl derivative) | 0.78 | 1520 | mdpi.comnih.gov |

| Compound 7 (2-chlorophenyl derivative) | 0.57 | 850 | mdpi.comnih.gov |

| 8-OH-DPAT (Reference) | 0.25 | - | nih.gov |

Enzyme Inhibition Studies (e.g., Xanthine Oxidase, Casein Kinase 2, Monoamine Oxidase)

Derivatives of this compound have been shown to inhibit several key enzymes implicated in various disease states.

Xanthine Oxidase (XO): This enzyme plays a crucial role in purine (B94841) metabolism and its overactivity leads to hyperuricemia and gout. Research on the structure-activity relationship of coumarins has identified them as potent XO inhibitors. The position of hydroxyl groups on the coumarin ring is critical for inhibitory activity. Esculetin (6,7-dihydroxycoumarin) is a strong inhibitor of XO, with an IC₅₀ of 20.91 μM. evitachem.comnih.gov The presence of the 6-hydroxy group enhances the inhibitory effect compared to its 7-hydroxy counterpart. nih.gov While less potent than esculetin, 7-hydroxy-4-methylcoumarin also demonstrates strong XO inhibition with an IC₅₀ of 96.70 μM. evitachem.comnih.gov

Casein Kinase 2 (CK2): CK2 is a protein kinase that is abnormally active in many cancers and other diseases. The coumarin scaffold has been identified as an attractive starting point for designing CK2 inhibitors. usim.edu.myresearchgate.net A study that synthesized and tested a library of over 60 coumarins found that certain derivatives of 7-hydroxycoumarin displayed moderate inhibitory activity against CK2, with IC₅₀ values ranging from 0.28 to 39 μM. researchgate.net

Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that metabolize neurotransmitters like serotonin and dopamine. Inhibitors of these enzymes are used to treat depression and neurodegenerative diseases. Several coumarin derivatives have shown potent and selective inhibition of MAO isoforms. A series of 3-arylcoumarins substituted at the 6-position were evaluated, leading to the identification of compounds 5o and 5p as highly selective MAO-B inhibitors with IC₅₀ values of 63.5 nM and 196 nM, respectively. mdpi.com Derivatives of 8-acetyl-7-hydroxycoumarin (B184913) also exhibited inhibitory profiles against hMAO-A. frontiersin.org

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Esculetin (6,7-dihydroxycoumarin) | Xanthine Oxidase | 20.91 μM | nih.gov |

| 7-hydroxy-4-methylcoumarin | Xanthine Oxidase | 96.70 μM | nih.gov |

| Compound 5o | hMAO-B | 63.5 nM | mdpi.com |

| Compound 5p | hMAO-B | 196 nM | mdpi.com |

| 8-acetyl-7-hydroxycoumarin derivative (11) | hMAO-A | 6.97 μM | frontiersin.org |

| 8-acetyl-7-hydroxycoumarin derivative (12) | hMAO-A | 7.65 μM | frontiersin.org |

Hyaluronan Synthesis Inhibition

Hyaluronan (HA) is a major component of the extracellular matrix, and its overproduction is associated with inflammation, fibrosis, and cancer. The compound 4-methylumbelliferone (4-MU) , also known as hymecromone or 7-hydroxy-4-methylcoumarin, is a well-established inhibitor of HA synthesis. ontosight.aibanglajol.info It is believed to act by depleting the cellular pool of UDP-glucuronic acid (UDP-GlcUA), a necessary precursor for HA production. banglajol.infotargetmol.com

Structural-functional analyses of 4-MU derivatives have been conducted to identify more potent inhibitors. A study investigating various substituted 4-methylcoumarins found that both methyl and hydroxyl groups were essential for inhibitory activity. ontosight.ai Among the tested compounds, 6,7-dihydroxy-4-methylcoumarin demonstrated inhibitory activity against HA production, although it was less potent than 4-MU itself in the specific assay conditions used. ontosight.ai

Mechanistic Insights into the Biological Actions of 6 Hydroxy 4 Methylcoumarin Derivatives

Elucidation of Molecular Targets and Binding Interactions

The coumarin (B35378) scaffold is a versatile structure that can be modified to interact with a wide range of biological molecules. The specific nature of these interactions dictates the compound's biological effect.

The binding of 6-hydroxy-4-methylcoumarin derivatives to proteins is governed by a combination of non-covalent interactions. These include:

Hydrophobic Interactions: The nonpolar regions of the coumarin ring system can interact favorably with hydrophobic pockets within a protein's structure. For instance, in silico studies of this compound with collagenase have shown hydrophobic interactions with tryptophan and histidine residues. researchgate.net

Hydrogen Bonding: The hydroxyl and carbonyl groups on the coumarin ring are capable of forming hydrogen bonds with amino acid residues in a protein's binding site. researchgate.net For example, this compound can form hydrogen bonds with cysteine and glycine (B1666218) residues in the active site of collagenase. researchgate.net

Pi-stacking: The aromatic nature of the coumarin ring allows for pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Dipole-dipole Interactions: The polar functional groups on the coumarin derivatives can engage in dipole-dipole interactions with polar residues in the protein.

The affinity of coumarin derivatives for proteins like human serum albumin (HSA) can be significantly altered by simple structural modifications. For example, the addition of a nonpolar methyl group at the 7-position of the coumarin scaffold can increase binding affinity to HSA. nih.gov

Derivatives of this compound have been shown to interact with the active sites of various enzymes, leading to their inhibition.

Collagenase and Elastase: In silico studies have demonstrated that this compound can bind to the active sites of both collagenase and elastase. researchgate.net The binding to collagenase involves hydrogen bonds with residues such as Cys191, Gly193, and Gly192, as well as hydrophobic interactions. researchgate.net

Cytochrome P450 (CYP) Enzymes: The conformational plasticity of the active sites of CYP enzymes allows them to bind a wide variety of substrates, including coumarin derivatives. nih.gov The specific interactions between the coumarin derivative and the amino acid residues within the active site determine the metabolic fate of the compound. nih.gov

Carbonic Anhydrases: Certain 8-substituted coumarin derivatives have been found to selectively inhibit human carbonic anhydrase IX and XII. mdpi.com Computational modeling suggests that these compounds interact with the enzyme's active site. mdpi.com

Table 1: In Silico Binding Data for this compound with Target Enzymes

| Enzyme | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| Collagenase | -6.78 | Cys191, Gly193, Gly192, Trp471, His459 | researchgate.net |

| Elastase | -5.44 | Not specified | researchgate.net |

Data from in silico docking studies.

Protein-Ligand Interaction Dynamics (e.g., Hydrophobic interactions, Pi-stacking, Hydrogen bonding, Dipole-dipole interactions)

Cellular and Subcellular Mechanisms of Action

The biological effects of this compound derivatives are often a consequence of their ability to modulate intracellular signaling cascades and gene expression.

Coumarin derivatives can influence a variety of signaling pathways, including those involved in inflammation and melanogenesis.

MAPK and NF-κB Signaling Pathways: Several coumarin derivatives, including 6,7-dihydroxy-4-methylcoumarin, have been shown to exert anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways. mdpi.com This inhibition can lead to a decrease in the production of pro-inflammatory mediators. mdpi.com For example, 6-methylcoumarin (B191867) has been observed to reduce the phosphorylation of ERK, JNK, and p38, which are key components of the MAPK pathway. mdpi.com

PI3K/Akt Signaling Pathway: In the context of melanogenesis, 6-methylcoumarin has been found to suppress the PI3K/Akt signaling pathway. mdpi.comnih.gov This suppression contributes to the upregulation of melanogenesis. mdpi.comnih.gov

PKA/CREB Signaling Pathway: 6-methylcoumarin can also stimulate melanogenesis by influencing the PKA/CREB signaling pathway, leading to increased expression of the MITF gene. mdpi.comnih.gov

GSK3β/β-catenin Signaling Pathway: The activation of GSK3β and β-catenin phosphorylation by 6-methylcoumarin is another mechanism through which it can stimulate melanogenesis. nih.gov

The modulation of signaling pathways by this compound derivatives ultimately leads to changes in gene expression and protein synthesis.

Inflammation-Related Genes: By inhibiting the MAPK and NF-κB pathways, coumarin derivatives can suppress the expression of genes encoding pro-inflammatory cytokines and enzymes like iNOS and COX-2. mdpi.com For example, 6-methylcoumarin has been shown to decrease the expression of iNOS and COX-2 in a concentration-dependent manner. mdpi.com

Melanogenesis-Related Genes: In B16F10 melanoma cells, 6-methylcoumarin has been demonstrated to increase the expression of key melanogenic enzymes, including tyrosinase, TRP-1, and TRP-2, in a dose-dependent manner. mdpi.comnih.gov This is mediated by the upregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation. mdpi.comnih.gov

Exopolysaccharide Gene in Streptococcus pneumoniae: Studies have shown that 7-hydroxy-4-methylcoumarin can affect the expression of the epsG gene in Streptococcus pneumoniae, which is involved in the production of glucosyltransferase. researchgate.net

Table 2: Effect of 6-methylcoumarin on Protein Expression in B16F10 Cells

| Protein | Effect of 6-methylcoumarin Treatment | Signaling Pathway Implicated | Reference |

| Tyrosinase | Increased expression | PKA/CREB, MAPK, PI3K/Akt | mdpi.comnih.gov |

| TRP-1 | Increased expression | PKA/CREB, MAPK, PI3K/Akt | mdpi.comnih.gov |

| TRP-2 | Increased expression | PKA/CREB, MAPK, PI3K/Akt | mdpi.comnih.gov |

| MITF | Increased expression | PKA/CREB, MAPK, PI3K/Akt | mdpi.comnih.gov |

| p-ERK | Decreased phosphorylation | MAPK | mdpi.comnih.gov |

| p-Akt | Decreased phosphorylation | PI3K/Akt | mdpi.comnih.gov |

Influence on Cellular Signaling Pathways

Structure-Mechanism Relationships of Bioactive this compound Analogues

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies help to elucidate how different functional groups and substitutions on the coumarin scaffold influence their mechanistic actions.

Anticancer Activity: SAR studies of 4-methylcoumarin (B1582148) derivatives have revealed that the nature and position of substituents play a critical role in their cytotoxic effects against cancer cell lines. tandfonline.com For example, 7,8-dihydroxy-4-methylcoumarins with alkyl groups at the C3 position have shown significant anticancer activity. tandfonline.com The presence of bromine has also been associated with reasonable cytotoxic activity. tandfonline.com

Antimicrobial Activity: The antimicrobial potential of coumarin analogues can be enhanced by the addition of specific structural features. Electron-withdrawing groups on the coumarin ring have been shown to contribute to significant antibacterial and antifungal activity. mdpi.com

Serotonin (B10506) Receptor Affinity: The introduction of a piperazine (B1678402) group to 6-acetyl-7-hydroxy-4-methylcoumarin has been explored for targeting serotonin receptors. mdpi.com The nature of the substituent on the piperazine ring significantly influences the affinity for 5-HT1A receptors. mdpi.com

Enzyme Inhibition: The length of an alkoxy chain at the 7-position of the coumarin ring can affect the inhibitory activity against certain enzymes. nih.gov

These structure-mechanism relationships provide a rational basis for the design and synthesis of new this compound analogues with improved potency and selectivity for specific biological targets.

Structure Activity Relationship Sar Studies of 6 Hydroxy 4 Methylcoumarin Derivatives

Positional and Substituent Effects on Biological Activity

The placement and nature of chemical groups on the coumarin (B35378) ring system can dramatically alter the bioactivity of 6-hydroxy-4-methylcoumarin derivatives.

The hydroxyl (-OH) and methyl (-CH₃) groups are fundamental to the bioactivity of this compound. The hydroxyl group at the C-6 position is crucial for the antioxidant activity of the molecule, as it can donate a hydrogen atom to scavenge free radicals. aip.org The presence of a methyl group at the C-4 position is advantageous as it can make the compound less susceptible to metabolism by liver enzymes into potentially mutagenic epoxides. tandfonline.com

Studies have shown that the number and position of hydroxyl groups significantly impact antioxidant capabilities; generally, a greater number of hydroxyl groups correlates with higher antioxidant activity. aip.org For instance, dihydroxy-4-methylcoumarins have demonstrated greater potency than their monohydroxy counterparts. tandfonline.com Specifically, compounds with ortho-dihydroxy (adjacent hydroxyl groups) arrangements exhibit considerable neuroprotective and antioxidant effects. jst.go.jp In contrast, the substitution of a hydroxyl group with an acetoxy group has been observed to decrease cytotoxic activity in some cases. tandfonline.com

The methyl group at C-4, besides providing metabolic stability, also influences the molecule's electronic and steric properties, which can affect its interaction with biological targets.

Modifications at various positions on the coumarin ring have been explored to enhance biological activities, particularly anticancer and neuroprotective effects.

C-3 Position: The introduction of alkyl chains at the C-3 position of 7,8-dihydroxy-4-methylcoumarins has been shown to increase cytotoxic activity against cancer cell lines. tandfonline.com Longer alkyl chains enhance lipophilicity, which is presumed to improve cell membrane penetration. tandfonline.com However, introducing an ester group at this position did not prove as beneficial as an alkyl chain for cytotoxicity. tandfonline.com

C-4 Position: While the methyl group at C-4 is a defining feature, modifications here are also explored. For example, replacing the methyl group with a hydrophobic, electron-withdrawing group like trifluoromethyl in 6,7-dihydroxycoumarin enhanced its inhibitory activity against the Mcl-1 protein, a cancer target. nih.gov Conversely, a hydrophilic group at this position was detrimental to this activity. nih.gov

C-5 and C-8 Positions: The introduction of nitrogen-containing groups at the C-5 or C-8 positions, which could form intramolecular hydrogen bonds, was found to be unfavorable for Mcl-1 inhibition. nih.gov

C-7 and C-8 Positions: The presence of two hydroxyl groups at the C-7 and C-8 positions appears to significantly improve the cytotoxic potency of 4-methylcoumarins. tandfonline.com Derivatives of 7,8-dihydroxy-4-methylcoumarin (B1670369) were identified as the most active subgroup in a study against several cancer cell lines. tandfonline.com Furthermore, 7,8-diacetoxy-4-methylcoumarins also showed notable anticancer effects. tandfonline.com

The following table summarizes the effects of various substitutions on the anticancer activity of 4-methylcoumarin (B1582148) derivatives.

| Position of Substitution | Substituent Group | Observed Effect on Anticancer Activity |

| C-3 | Long alkyl chain | Increased cytotoxicity |

| C-3 | Ester moiety | Less effective than alkyl chain |

| C-4 | Hydrophobic, electron-withdrawing group | Enhanced Mcl-1 inhibition |

| C-4 | Hydrophilic group | Decreased Mcl-1 inhibition |

| C-5, C-8 | Nitrogen-containing group | Unfavorable for Mcl-1 inhibition |

| C-7, C-8 | Dihydroxy | Improved cytotoxic potency |

| C-7, C-8 | Diacetoxy | Potent anticancer agents |

The incorporation of various functional fragments and the construction of additional cyclic structures onto the coumarin framework can significantly enhance the biological and physicochemical properties of the resulting compounds. nih.gov The unique structure of coumarin allows it to bind to a variety of biological targets through different types of interactions, including hydrophobic interactions, π-stacking, hydrogen bonding, and dipole-dipole interactions. nih.gov

For example, the synthesis of coumarin-triazole hybrids has been explored, where a triazole ring is attached to the coumarin scaffold. mdpi.com This combination of two bioactive moieties aims to create new compounds with potentially synergistic or novel biological activities. mdpi.com

Impact of Substitutions at C-3, C-4, C-5, C-7, and C-8 Positions

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a crucial step in modern drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.gov For coumarin derivatives, these models help in understanding the key structural attributes necessary for their antioxidant or other therapeutic effects. nih.gov The fused benzene (B151609) and pyran rings of the coumarin nucleus are often identified as core pharmacophoric features. nih.gov

Once a "lead" compound with promising activity is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. numberanalytics.com This is an iterative process involving the synthesis and testing of new analogs based on SAR data and computational models. numberanalytics.com

Key strategies in lead optimization include:

Modifying functional groups: To enhance interactions with the target protein.

Altering lipophilicity: To improve absorption and distribution in the body. tandfonline.com

Introducing metabolic blockers: To increase the compound's half-life. tandfonline.com

For instance, based on SAR studies, a lead optimization strategy for anticancer 4-methylcoumarins might focus on synthesizing derivatives with long alkyl chains at C-3 and a dihydroxy or diacetoxy pattern at C-7 and C-8. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. numberanalytics.commdpi.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new, unsynthesized compounds. semanticscholar.org

QSAR models have been successfully developed for various biological activities of coumarin derivatives, including their antioxidant potential. semanticscholar.org These models can provide a quantitative understanding of the structural requirements for a particular activity and can be used to screen virtual libraries of compounds to prioritize those with the highest predicted potency for synthesis and testing. nih.gov

For example, a QSAR model for antioxidant coumarins might reveal that specific electronic and steric properties are critical for activity. semanticscholar.org The model could then be used to predict the antioxidant potency of new this compound derivatives with different substituents, guiding the design of more effective antioxidants. semanticscholar.org The development of predictive QSAR models, often in conjunction with pharmacophore mapping, serves as a valuable tool for the "in silico" screening and rational design of novel, potent this compound derivatives for various therapeutic applications. nih.govresearchgate.net

Descriptors Influencing Activity (e.g., electronic effects)

The biological activity of this compound derivatives is profoundly influenced by the electronic properties of substituents on the coumarin nucleus. The nature, number, and position of these functional groups alter the electron distribution within the molecule, thereby modulating its interaction with biological targets. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies have identified several key electronic descriptors that are critical in determining the pharmacological profile of these compounds.

The different substituents on the coumarin core have a strong impact on the biological activity of the resulting derivatives. conicet.gov.ar Even minor structural modifications can lead to significant changes in electronic properties, which in turn affect the molecule's reactivity and intermolecular interactions.

Influence of Key Functional Groups and Their Electronic Effects

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups are paramount. As potent electron-donating groups, they significantly influence the antioxidant capacity of coumarins. It has been reported that an increased number of hydroxyl groups correlates with higher antioxidant activity. aip.org The 6-hydroxy moiety is particularly important for antioxidant potential, which is attributed to the stability of the resulting ortho-quinone form upon radical scavenging. aip.org In the context of anticancer effects, the 6-OH group is also crucial for pro-apoptotic activity; methylation of this group to a methoxy (B1213986) (-OCH3) group leads to a reduction in this activity. conicet.gov.ar Similarly, for Mcl-1 inhibitors, a catechol group (e.g., 6,7-dihydroxy) is a key feature, and its methylation diminishes the inhibitory effect. nih.gov

Electron-Withdrawing Groups (EWGs): The effect of EWGs is highly dependent on the specific biological target.

Antioxidant Activity: The introduction of EWGs, such as a nitro group (-NO2), onto a phenyl ring attached to the coumarin scaffold has been shown to decrease antioxidant activity. aip.org

Antimicrobial Activity: Conversely, the presence of a nitro group can enhance antimicrobial properties, which may be due to its ability to modify the electronic and physicochemical characteristics of the compound.

Anticancer Activity: In the development of Mcl-1 inhibitors based on a 6,7-dihydroxycoumarin scaffold, the introduction of a hydrophobic electron-withdrawing group like trifluoromethyl (-CF3) at the C-4 position was found to enhance inhibitory capacity. nih.gov

Halogens: Halogen atoms (e.g., -F, -Cl, -Br) are highly electronegative and can significantly influence a derivative's bioactivity. Their inclusion has been noted to affect cytotoxic activity. researchgate.net For instance, in a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives, the introduction of a chloro or bromo substituent on the phenylpiperazine moiety increased affinity for the 5-HT1A receptor. mdpi.com